N-(2-cyanophenyl)-2-ethylhexanamide
Description
N-(2-Cyanophenyl)-2-ethylhexanamide is a substituted aromatic amide characterized by a 2-cyanophenyl group attached to a 2-ethylhexanamide backbone. This compound has garnered attention in synthetic organic chemistry due to its utility as a precursor in cascade reactions, particularly in the synthesis of quinoline-2,4-diones under mild, transition metal-free conditions . The synthesis of N-(2-cyanophenyl) acrylamide derivatives typically involves reacting 2-aminobenzonitrile with acryloyl chloride or related acylating agents in the presence of a base like triethylamine, as demonstrated in gram-scale preparations . The 2-ethylhexanamide side chain introduces steric bulk and lipophilicity, which may influence reactivity and solubility compared to simpler acrylamide derivatives.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C15H20N2O/c1-3-5-8-12(4-2)15(18)17-14-10-7-6-9-13(14)11-16/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
VNBGLDMDQBQZRD-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N-(2-cyanophenyl)-2-ethylhexanamide can be contextualized against related amides, particularly those with variations in the phenyl substituents or the acyl group. Below is a detailed analysis:
Key Findings
Substituent Effects on Reactivity: The 2-cyano group in this compound acts as an electron-withdrawing group, facilitating radical cyclization reactions to form quinoline-2,4-diones under visible light . In contrast, electron-donating groups like 2-methoxy (as in the nitro-substituted analogue ) may alter reaction pathways or require harsher conditions.
Physicochemical Properties :
- Lipophilicity : The 2-ethylhexanamide side chain increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogues, impacting solubility in polar solvents.
- Thermal Stability : Derivatives with nitro groups (e.g., 2-methoxy-5-nitrophenyl ) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition.
Synthetic Accessibility: this compound benefits from a streamlined synthesis using inexpensive 2-aminobenzonitrile , whereas tert-butyl-substituted analogues require multi-step protocols . The absence of transition metals in its cascade reactions also enhances environmental safety .
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